molecular formula C8H13NO B12978093 N-Methylspiro[2.3]hexane-1-carboxamide

N-Methylspiro[2.3]hexane-1-carboxamide

Cat. No.: B12978093
M. Wt: 139.19 g/mol
InChI Key: KVDYBWXMHXFLET-UHFFFAOYSA-N
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Description

N-Methylspiro[2.3]hexane-1-carboxamide features a spiro[2.3]hexane scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This carboxamide serves as a versatile synthetic intermediate for researchers. The spiro[2.3]hexane core provides three-dimensional rigidity and characterstic steric properties, which can be leveraged to modulate the physicochemical characteristics of lead compounds . Structural analogs of this compound, specifically those incorporating the spiro[2.3]hexane-1-carboxamide group, have been investigated as key components in the development of novel therapeutic agents. For instance, related compounds have been designed as potent ligands for gamma-aminobutyric acid type A receptors (GABAARs) for potential application in asthma research, demonstrating the value of this scaffold in creating bioactive molecules with potential for improved metabolic stability . The N-methyl carboxamide functional group enhances the compound's utility as a building block for further chemical derivatization. Researchers can employ this reagent in the synthesis of more complex molecular architectures, including the exploration of structure-activity relationships (SAR) in pharmaceutical development . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-methylspiro[2.3]hexane-2-carboxamide

InChI

InChI=1S/C8H13NO/c1-9-7(10)6-5-8(6)3-2-4-8/h6H,2-5H2,1H3,(H,9,10)

InChI Key

KVDYBWXMHXFLET-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC12CCC2

Origin of Product

United States

Preparation Methods

Typical Reaction Conditions

Step Reagents/Conditions Notes
Acid activation Thionyl chloride (SOCl2) or oxalyl chloride Converts acid to acid chloride
Amide formation Methylamine (CH3NH2), solvent (e.g., THF) Usually performed at 0–25 °C
Work-up and purification Aqueous quench, extraction, recrystallization To isolate pure N-methyl amide

This method ensures high yield and purity of the amide product.

Detailed Preparation Steps and Research Findings

Synthesis of Spiro[2.3]hexane-1-carboxylic Acid Derivatives

According to a detailed synthetic study, spiro[2.3]hexane derivatives are prepared via:

  • Cyclopropanation of 3-methylene-cyclobutanecarbonitrile using dibromocarbene generated in situ with phase-transfer catalysts (e.g., cetyltrimethylammonium bromide).
  • Subsequent reduction of the nitrile group to alcohol using diisobutylaluminum hydride (DIBAL) followed by sodium borohydride (NaBH4).
  • Protection of the alcohol group (e.g., as ethyl vinyl ether) and mono-debromination to yield mono-bromo-spirohexane intermediates.
  • Base-mediated elimination to form spiro[2.3]hex-1-ene, which can be further functionalized to the carboxylic acid.

This multi-step approach balances ring strain and reactivity, providing a stable spirocyclic framework for further functionalization.

Conversion to this compound

The carboxylic acid is converted to the amide by:

  • Formation of the acid chloride intermediate using thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Reaction with methylamine in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature to avoid side reactions.
  • Purification by recrystallization or chromatography to obtain the pure N-methyl amide.

This method is scalable and adaptable for industrial production, with optimization of temperature, reaction time, and reagent purity to maximize yield and minimize impurities.

Reaction Analysis and Mechanistic Insights

Reaction Step Mechanism/Notes
Cyclopropanation Dibromocarbene adds to the alkene forming dibromocyclopropane intermediate
Mono-debromination Titanium isopropoxide-catalyzed removal of one bromine atom to form bromocyclopropane
Base-mediated elimination Strong base (e.g., potassium tert-butoxide) induces elimination to form spirocyclic alkene
Amide formation Nucleophilic attack of methylamine on acid chloride intermediate, forming tetrahedral intermediate followed by elimination of chloride

The spirocyclic system's ring strain influences reaction rates and stability. Spiro[2.3]hexane derivatives show a balance between reactivity and stability, making them suitable for further functionalization.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Yield/Notes Reference
Cyclopropanation Dibromocarbene (generated in situ), CTAB 76% combined diastereomers
Reduction of nitrile to alcohol DIBAL, then NaBH4 High conversion
Alcohol protection Ethyl vinyl ether Protects alcohol for further steps
Mono-debromination Ti(OPr)4 catalyst Smooth reaction, good yield
Base-mediated elimination Potassium tert-butoxide in DMSO Efficient formation of spiroalkene
Acid chloride formation Thionyl chloride or oxalyl chloride Activated intermediate for amidation
Amide formation Methylamine, low temperature, inert solvent High purity N-methyl amide

Chemical Reactions Analysis

Types of Reactions

N-Methylspiro[2.3]hexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Spiro[2.3]hexane-1-carboxamide Derivatives

  • (2R)-N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)spiro[2.3]hexane-2-carboxamide Structure: Shares the spiro[2.3]hexane core but incorporates a benzoxazolyl group instead of an N-methyl substituent. Properties: The benzoxazole moiety enhances hydrogen-bonding capacity (3 H-bond donors vs.
  • 1-Aminospiro[2.3]hexane-1-carboxylic Acid Structure: Replaces the carboxamide with a carboxylic acid and an amino group. Properties: Higher polarity (logP ≈ -1.5) due to ionizable groups, limiting blood-brain barrier penetration compared to the N-methylated carboxamide .

Substituted Spiro[2.3]hexane Carboxylic Acids

  • 5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid and 5-Ethoxyspiro[2.3]hexane-1-carboxylic Acid
    • Structure : Hydroxyl or ethoxy groups at position 5 alter electronic distribution.
    • Properties : The hydroxyl derivative exhibits higher aqueous solubility (≈50 mg/mL) due to hydrogen bonding, whereas the ethoxy analog shows moderate lipophilicity (logP ≈ 1.2) .

Bicyclo[3.1.0]hexane Carboxamides

MRS5698

  • Structure: (1S,2R,3S,4R,5S)-4-(6-((3-Chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide. Key Differences: Bicyclo[3.1.0] framework with purine and ethynyl substituents. Properties: Molecular weight (MW = 561.1 g/mol) and hydrogen-bonding capacity (4 donors, 7 acceptors) exceed those of the target compound. Demonstrates high selectivity for the A3 adenosine receptor (Ki = 0.3 nM) . Applications: Preclinical studies show efficacy in neuropathic pain models .

Other Bicyclo[3.1.0]hexane Derivatives

  • (1S,2R,3S,4R,5S)-4-(2-((4-tert-Butylphenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide (22) Structure: Ethynyl and tert-butyl groups enhance steric bulk. Properties: Increased hydrophobicity (logP ≈ 3.5) compared to spiro[2.3] analogs, favoring membrane permeability .

Physicochemical and Pharmacokinetic Comparison

Table: Key Parameters of Selected Compounds

Compound Core Structure Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Solubility (mg/mL)
This compound Spiro[2.3]hexane 169.2 0.8* 1 3 ~10 (estimated)
(2R)-N-Benzoxazolyl-spiro[2.3]hexane Spiro[2.3]hexane 262.3 -0.1 3 4 20–30
MRS5698 Bicyclo[3.1.0]hexane 561.1 2.1 4 7 <1 (PBS)
5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid Spiro[2.3]hexane 158.2 -1.2 3 4 50

*Estimated using analogous spiro compounds.

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